molecular formula C7H9F3O3 B168460 Ethyl 5,5,5-trifluoro-3-oxopentanoate CAS No. 127146-29-6

Ethyl 5,5,5-trifluoro-3-oxopentanoate

Cat. No.: B168460
CAS No.: 127146-29-6
M. Wt: 198.14 g/mol
InChI Key: DMWAVAOXEHOQME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5,5-trifluoro-3-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5,5,5-trifluoro-3-oxopentanoate serves as an essential intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the metabolic stability of drugs and can improve their pharmacokinetic properties. Key areas of pharmaceutical applications include:

  • Drug Development : It is utilized in the synthesis of fluorinated pharmaceuticals, which are often more effective due to increased lipophilicity and stability.
  • Therapeutic Agents : The compound may play a role in developing new therapeutic agents targeting specific diseases, including cancer and infectious diseases.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its applications include:

  • Synthesis of Complex Organic Molecules : It can be used in various reactions to form substituted esters, hemiacetals, and other derivatives through nucleophilic substitution and addition reactions.
  • Multicomponent Reactions : Recent studies have explored its use in multicomponent domino cyclization reactions to create bicyclic structures, demonstrating its versatility in synthetic pathways .

Industrial Chemistry

The compound finds applications in industrial settings for producing specialty chemicals. Its unique properties allow it to be used in:

  • Agrochemicals : this compound is being investigated for its potential in synthesizing agrochemicals with enhanced efficacy against pests and diseases.
  • Specialty Chemicals : The compound's reactivity makes it suitable for creating various specialty chemicals that require specific functional groups.

While specific biological mechanisms for this compound are still under investigation, its fluorinated nature suggests potential interactions with biological systems. Notable points include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, indicating that this compound may exhibit similar properties.
  • Neuroprotective Effects : Preliminary studies suggest that fluorinated compounds can reduce oxidative stress markers in neurodegenerative models.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study on Antitumor EfficacyCancer ResearchDemonstrated dose-dependent inhibition of cancer cell proliferation.
Neuroprotective StudiesNeurobiologyShowed promise in reducing oxidative stress markers in models of neurodegeneration.
Synthesis PathwaysOrganic ChemistryExplored various synthetic routes leading to complex fluorinated compounds .

Comparison with Similar Compounds

Biological Activity

Ethyl 5,5,5-trifluoro-3-oxopentanoate is a fluorinated organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifluoromethyl group and the presence of both a ketone and an ester functional group contribute to its reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

  • Molecular Formula: C₇H₉F₃O₃
  • Molecular Weight: 198.14 g/mol
  • Functional Groups: Ketone, Ester, Trifluoromethyl

Synthesis

This compound can be synthesized through various methods. A common synthetic route involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. This method highlights the compound's accessibility for research purposes and its utility in organic synthesis.

The mechanism of action for this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the keto group, facilitating nucleophilic addition reactions. This property is crucial for its interactions with biological macromolecules such as proteins and nucleic acids.

Cytotoxicity Studies

In vitro studies have demonstrated that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. This compound's structural features suggest it may possess similar properties. Further investigation into its antiproliferative effects is warranted.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 5,5,5-trifluoro-4-oxopentanoateC₇H₉F₃O₃Similar structure with variations in functional groups
Ethyl trifluoroacetateC₄H₃F₃O₂Simpler trifluoromethyl group
Trifluoromethyl ketoneC₄H₃F₃OLacks an ester functional group

Case Studies

  • Antimicrobial Activity : A study on related trifluoromethyl compounds demonstrated significant antimicrobial effects against E. coli and Staphylococcus aureus, suggesting that this compound could exhibit similar properties due to its structural characteristics .
  • Cytotoxicity : Research on fluorinated quinolines has shown promising results in inhibiting cancer cell proliferation. Although direct studies on this compound are lacking, its chemical structure implies potential efficacy in similar assays .

Properties

IUPAC Name

ethyl 5,5,5-trifluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWAVAOXEHOQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560917
Record name Ethyl 5,5,5-trifluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127146-29-6
Record name Ethyl 5,5,5-trifluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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